molecular formula C28H24N4O4 B13136278 1,4,5,8-Tetraamino-2,6-bis(3-methylphenoxy)anthracene-9,10-dione CAS No. 83424-42-4

1,4,5,8-Tetraamino-2,6-bis(3-methylphenoxy)anthracene-9,10-dione

Cat. No.: B13136278
CAS No.: 83424-42-4
M. Wt: 480.5 g/mol
InChI Key: PDNAIMDNCPXJGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4,5,8-Tetraamino-2,6-bis(m-tolyloxy)anthracene-9,10-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an anthracene backbone substituted with amino groups and m-tolyloxy groups, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5,8-Tetraamino-2,6-bis(m-tolyloxy)anthracene-9,10-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as vanadium pentoxide (V2O5), and specific temperature controls to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality 1,4,5,8-Tetraamino-2,6-bis(m-tolyloxy)anthracene-9,10-dione .

Chemical Reactions Analysis

Types of Reactions

1,4,5,8-Tetraamino-2,6-bis(m-tolyloxy)anthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The reactions typically occur under controlled temperatures and may require the use of solvents like dichloromethane (CH2Cl2) or ethanol (C2H5OH) .

Major Products

The major products formed from these reactions include various substituted anthracene derivatives, which can be further utilized in different applications .

Scientific Research Applications

1,4,5,8-Tetraamino-2,6-bis(m-tolyloxy)anthracene-9,10-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4,5,8-Tetraamino-2,6-bis(m-tolyloxy)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound’s amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the anthracene core can participate in π-π interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4,5,8-Tetraamino-2,6-bis(m-tolyloxy)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable for applications requiring precise molecular interactions and stability .

Properties

CAS No.

83424-42-4

Molecular Formula

C28H24N4O4

Molecular Weight

480.5 g/mol

IUPAC Name

1,4,5,8-tetraamino-2,6-bis(3-methylphenoxy)anthracene-9,10-dione

InChI

InChI=1S/C28H24N4O4/c1-13-5-3-7-15(9-13)35-19-11-17(29)21-23(25(19)31)27(33)22-18(30)12-20(26(32)24(22)28(21)34)36-16-8-4-6-14(2)10-16/h3-12H,29-32H2,1-2H3

InChI Key

PDNAIMDNCPXJGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=CC(=C4N)OC5=CC=CC(=C5)C)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.